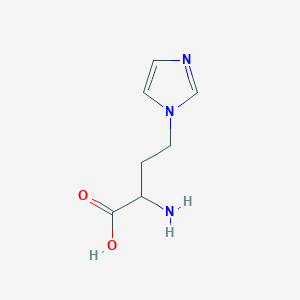
n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine is an organic compound that features a cyclobutylmethyl group attached to a pyrazole ring, which is further linked to a 2-methylpropan-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutylmethyl halide reacts with the pyrazole ring.
Introduction of the 2-Methylpropan-2-Amine Moiety: This step involves the reaction of the intermediate compound with 2-methylpropan-2-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
- N-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
- N-((1-(Cyclopentylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
- N-((1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
Uniqueness
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs
特性
分子式 |
C13H23N3 |
|---|---|
分子量 |
221.34 g/mol |
IUPAC名 |
N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H23N3/c1-13(2,3)14-7-12-8-15-16(10-12)9-11-5-4-6-11/h8,10-11,14H,4-7,9H2,1-3H3 |
InChIキー |
ILEOWEOUYFLLFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC1=CN(N=C1)CC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


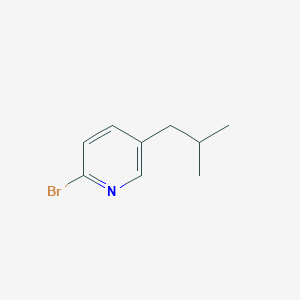
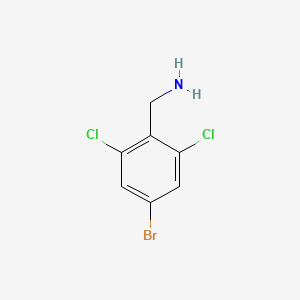
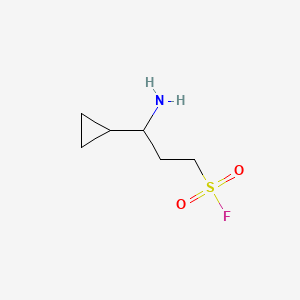
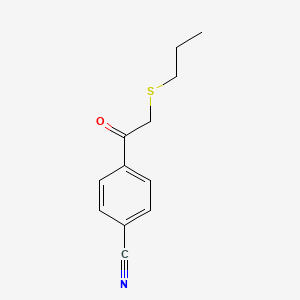

![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)

![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)

